molecular formula C40H44N4O7S B6288481 Fmoc-L-Arg(Ph,Pbf)-OH CAS No. 1060769-49-4

Fmoc-L-Arg(Ph,Pbf)-OH

Cat. No.: B6288481
CAS No.: 1060769-49-4
M. Wt: 724.9 g/mol
InChI Key: FVGLRUJRRADQQI-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Arg(Ph,Pbf)-OH: is a derivative of the amino acid arginine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino group is protected by a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in peptide synthesis to protect the functional groups of arginine during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Arg(Ph,Pbf)-OH typically involves the following steps:

    Protection of the Guanidino Group: The guanidino group of arginine is protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base such as triethylamine.

    Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often using automated peptide synthesizers to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Pbf group can be removed using strong acids like trifluoroacetic acid.

    Coupling Reactions: Fmoc-L-Arg(Ph,Pbf)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Pbf removal.

    Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed:

    Deprotection: L-Arginine with free amino and guanidino groups.

    Coupling: Peptides containing arginine residues.

Scientific Research Applications

Chemistry:

  • Used in solid-phase peptide synthesis to protect arginine residues during peptide assembly.

Biology:

  • Employed in the synthesis of biologically active peptides for research purposes.

Medicine:

  • Utilized in the development of peptide-based drugs and therapeutic agents.

Industry:

  • Applied in the production of custom peptides for various industrial applications.

Mechanism of Action

Mechanism:

  • The Fmoc group protects the amino group by forming a stable carbamate linkage, preventing unwanted reactions during peptide synthesis.
  • The Pbf group protects the guanidino group by forming a stable sulfonamide linkage, ensuring the integrity of the arginine residue during peptide assembly.

Molecular Targets and Pathways:

  • The compound itself does not have specific molecular targets but is used to facilitate the synthesis of peptides that may target various biological pathways.

Comparison with Similar Compounds

    Fmoc-L-Arg(Pmc)-OH: Uses 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) as the protecting group for the guanidino group.

    Fmoc-L-Arg(Mtr)-OH: Uses 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) as the protecting group for the guanidino group.

Uniqueness:

  • Fmoc-L-Arg(Ph,Pbf)-OH is unique due to the stability and ease of removal of the Pbf protecting group, making it a preferred choice in peptide synthesis.

Properties

IUPAC Name

(2S)-5-[[anilino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N4O7S/c1-24-25(2)36(26(3)32-22-40(4,5)51-35(24)32)52(48,49)44-38(42-27-14-7-6-8-15-27)41-21-13-20-34(37(45)46)43-39(47)50-23-33-30-18-11-9-16-28(30)29-17-10-12-19-31(29)33/h6-12,14-19,33-34H,13,20-23H2,1-5H3,(H,43,47)(H,45,46)(H2,41,42,44)/t34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGLRUJRRADQQI-UMSFTDKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N4O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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